

Application Notes and Protocols for Glucose Uptake Assay Using SIRT6-IN-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SIRT6-IN-2

Cat. No.: B1680982

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Introduction

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating glucose metabolism. It acts as a negative regulator of glucose uptake by inhibiting the insulin signaling pathway and repressing the expression of glucose transporters.[1][2][3][4] Specifically, SIRT6 can down-regulate the expression of the insulin receptor, insulin receptor substrate 1 and 2 (IRS1/2), and subsequently inhibit the phosphorylation of AKT, a key protein in promoting glucose uptake.[2][3][4][5][6] Additionally, SIRT6 can suppress the expression of glucose transporter 1 (GLUT1) and 4 (GLUT4).[2][7][8] By deacetylating histone H3 at lysine 9 (H3K9) on the promoters of glycolytic genes, SIRT6 also functions as a co-repressor for the transcription factor Hypoxia-inducible factor 1-alpha (HIF-1 α), further controlling glucose metabolism.[1][4][7][9]

SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6 with a reported IC₅₀ of 34 μ M.[6] By inhibiting SIRT6 activity, **SIRT6-IN-2** is expected to increase glucose uptake in cells, making it a valuable tool for studying the role of SIRT6 in metabolic diseases such as diabetes.[10][11][12] These application notes provide a detailed protocol for utilizing **SIRT6-IN-2** in a 2-NBDG-based glucose uptake assay in cultured cells.

Principle of the Assay

This protocol utilizes 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescently labeled deoxyglucose analog, to measure glucose uptake in cells.[13][14] 2-NBDG is transported into cells via glucose transporters.[13][14] Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[15] The intracellular fluorescence can be quantified using either flow cytometry or fluorescence microscopy. By treating cells with **SIRT6-IN-2**, the inhibitory effect of SIRT6 on glucose uptake is removed, leading to an expected increase in 2-NBDG uptake and a corresponding increase in fluorescence intensity.

Data Presentation

Table 1: Effect of SIRT6-IN-2 on Glucose Uptake in L6 Myotubes

Treatment Group	Concentration (μM)	Incubation Time (hours)	Fold Increase in Glucose Uptake (Mean ± SD)
Vehicle Control (DMSO)	-	18	1.0 ± 0.1
SIRT6-IN-2	10	18	1.1 ± 0.1
SIRT6-IN-2	25	18	1.2 ± 0.2
SIRT6-IN-2	50	18	1.3 ± 0.2
SIRT6-IN-2	100	18	1.4 ± 0.3[6]

Note: The data presented in this table is representative and based on published findings. Actual results may vary depending on the cell line, experimental conditions, and detection method.

Experimental Protocols

Materials and Reagents

- SIRT6-IN-2** (MedChemExpress, Cat. No. HY-112042 or equivalent)
- 2-NBDG (Thermo Fisher Scientific, Cat. No. N13195 or equivalent)

- Cell line of interest (e.g., L6 myoblasts, HeLa, Jurkat, MCF7)[2][14][16]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Low-glucose or glucose-free medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Dimethyl sulfoxide (DMSO)
- Flow cytometer or fluorescence microscope
- 96-well black, clear-bottom plates (for microscopy) or 6-well plates (for flow cytometry)

Protocol 1: Glucose Uptake Assay using Flow Cytometry

This protocol is adapted from established 2-NBDG glucose uptake assays.[1][2][9][10][16]

1. Cell Seeding: a. Seed 1×10^6 cells per well in a 6-well plate. b. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Treatment with **SIRT6-IN-2**: a. Prepare a stock solution of **SIRT6-IN-2** in DMSO. b. The following day, replace the culture medium with fresh medium containing various concentrations of **SIRT6-IN-2** (e.g., 10, 25, 50, 100 µM) or a vehicle control (DMSO). c. Incubate the cells for 18 hours at 37°C in a 5% CO₂ incubator.
3. Glucose Starvation: a. After the treatment period, gently wash the cells twice with warm PBS. b. Add glucose-free medium to each well and incubate for 1-2 hours at 37°C.
4. 2-NBDG Incubation: a. Prepare a 2-NBDG working solution (e.g., 100 µM in glucose-free medium). b. Remove the glucose-free medium and add the 2-NBDG working solution to each well. c. Incubate for 30-60 minutes at 37°C, protected from light.
5. Cell Harvesting and Staining: a. Stop the uptake by removing the 2-NBDG solution and washing the cells twice with ice-cold PBS. b. Harvest the cells by trypsinization. c. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of ice-cold PBS.

6. Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer using the FITC channel (Excitation/Emission: ~488/530 nm). b. Collect data for at least 10,000 events per sample. c. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 2-NBDG uptake.

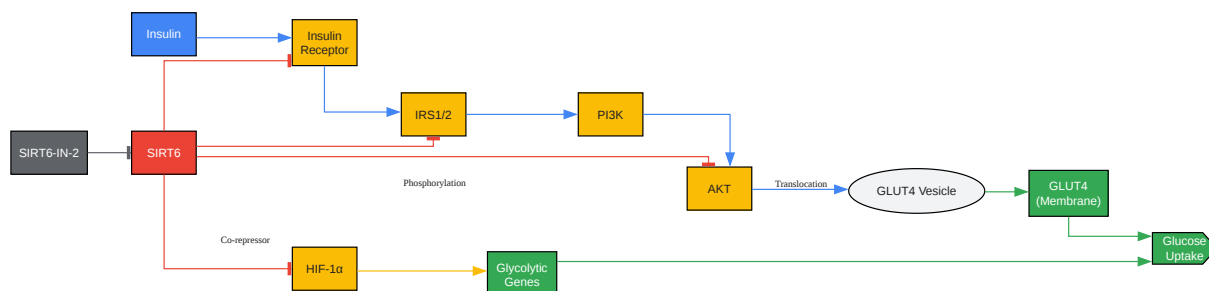
Protocol 2: Glucose Uptake Assay using Fluorescence Microscopy

This protocol is based on standard 2-NBDG imaging procedures.[\[13\]](#)[\[14\]](#)[\[17\]](#)[\[18\]](#)

1. Cell Seeding: a. Seed 5×10^4 cells per well in a 96-well black, clear-bottom plate. b. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Treatment with **SIRT6-IN-2**: a. Follow the same treatment procedure as described in Protocol 1, Step 2.
3. Glucose Starvation: a. Follow the same glucose starvation procedure as described in Protocol 1, Step 3.
4. 2-NBDG Incubation: a. Follow the same 2-NBDG incubation procedure as described in Protocol 1, Step 4.
5. Imaging: a. Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. b. Add 100 µL of PBS to each well. c. Acquire images using a fluorescence microscope with a FITC filter set.
6. Image Analysis: a. Quantify the fluorescence intensity per cell or per well using image analysis software (e.g., ImageJ). b. The average fluorescence intensity is indicative of the glucose uptake.

Mandatory Visualizations

SIRT6 Signaling Pathway in Glucose Uptake



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Caption: SIRT6 negatively regulates glucose uptake via the insulin signaling pathway and HIF-1 α .

Experimental Workflow for Glucose Uptake Assay



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Caption: Workflow for measuring glucose uptake using **SIRT6-IN-2** and 2-NBDG.

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- To cite this document: BenchChem. [Application Notes and Protocols for Glucose Uptake Assay Using SIRT6-IN-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680982#glucose-uptake-assay-protocol-using-sirt6-in-2]

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